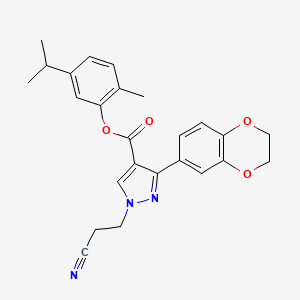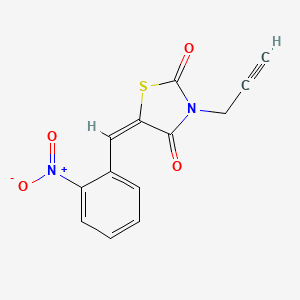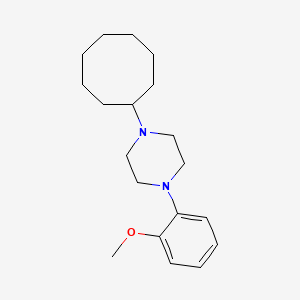
5-isopropyl-2-methylphenyl 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of organic molecules that likely exhibit a range of biological or chemical properties due to the presence of multiple functional groups such as pyrazole, carboxylate, and benzodioxin. Compounds with such functionalities are often explored for their potential in drug development, material science, and as intermediates in synthetic organic chemistry.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler building blocks. For pyrazole derivatives, common synthetic routes include cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via the reaction of enaminones with hydrazonoyl halides. The specific synthetic pathway for this compound would likely involve strategic functionalization of the core structure to introduce the isopropyl, methylphenyl, cyanoethyl, and benzodioxin groups in a step-wise manner.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms, molecular conformation, and the presence of specific intra- or intermolecular interactions, such as hydrogen bonding, which can influence the molecule's reactivity and physical properties.
Chemical Reactions and Properties
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole moiety might engage in nucleophilic substitution reactions, the carboxylate group could undergo esterification or amidation, and the cyano group might be involved in addition reactions. The presence of these functional groups suggests a versatile chemistry, allowing for further derivatization or participation in various organic reactions.
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility in different solvents, and stability, would be determined by its molecular structure. The presence of a benzodioxin ring could suggest moderate to low solubility in water but better solubility in organic solvents. The compound's volatility would depend on its molecular weight and the presence of functional groups.
Chemical Properties Analysis
Chemically, the compound's properties would be influenced by its functional groups. The electron-withdrawing cyano group, for instance, could affect the electron density on the molecule, influencing its reactivity. The aromatic system might engage in π-π interactions, and the pyrazole ring could exhibit tautomeric shifts, impacting the molecule's chemical behavior.
Due to the specific and complex nature of the compound described, direct research or literature sources specifically addressing all aspects of its introduction, synthesis, molecular and chemical properties in detail were not found. However, the general approaches to studying such compounds involve a combination of synthetic organic chemistry, analytical techniques for structural elucidation, and physical chemistry methods to explore their properties.
- Crystal structure and synthesis methodologies for pyrazole derivatives and related compounds can be explored in studies by Kumar et al. (2018) and others who focus on the synthesis and characterization of pyrazole-based molecules (Kumar et al., 2018).
属性
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16(2)18-6-5-17(3)22(13-18)32-25(29)20-15-28(10-4-9-26)27-24(20)19-7-8-21-23(14-19)31-12-11-30-21/h5-8,13-16H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVNKUGZHGOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-adamantyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5087213.png)
![N-[4-(4-morpholinylsulfonyl)benzyl]acetamide](/img/structure/B5087218.png)

![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide](/img/structure/B5087231.png)


![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5087281.png)
![8-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5087283.png)
![1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride](/img/structure/B5087296.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5087301.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5087303.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5087304.png)
![diethyl 2-[(3,5-dinitrobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5087310.png)
![4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5087317.png)